

Application Notes and Protocols: Functionalization of 4-Bromoquinoline-6-carboxylic acid

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Compound of Interest

Compound Name: 4-Bromoquinoline-6-carboxylic acid

Cat. No.: B1344173

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **4-Bromoquinoline-6-carboxylic acid** is a versatile heterocyclic building block pivotal in the synthesis of novel compounds for pharmaceutical and materials science research. Its structure offers three primary sites for chemical modification: the reactive C4-bromo substituent, the C6-carboxylic acid group, and various C-H bonds on the aromatic scaffold. This document provides detailed protocols and application notes for the strategic functionalization at the C4 and C6 positions, enabling the synthesis of diverse molecular architectures.

Functionalization at the C4-Position

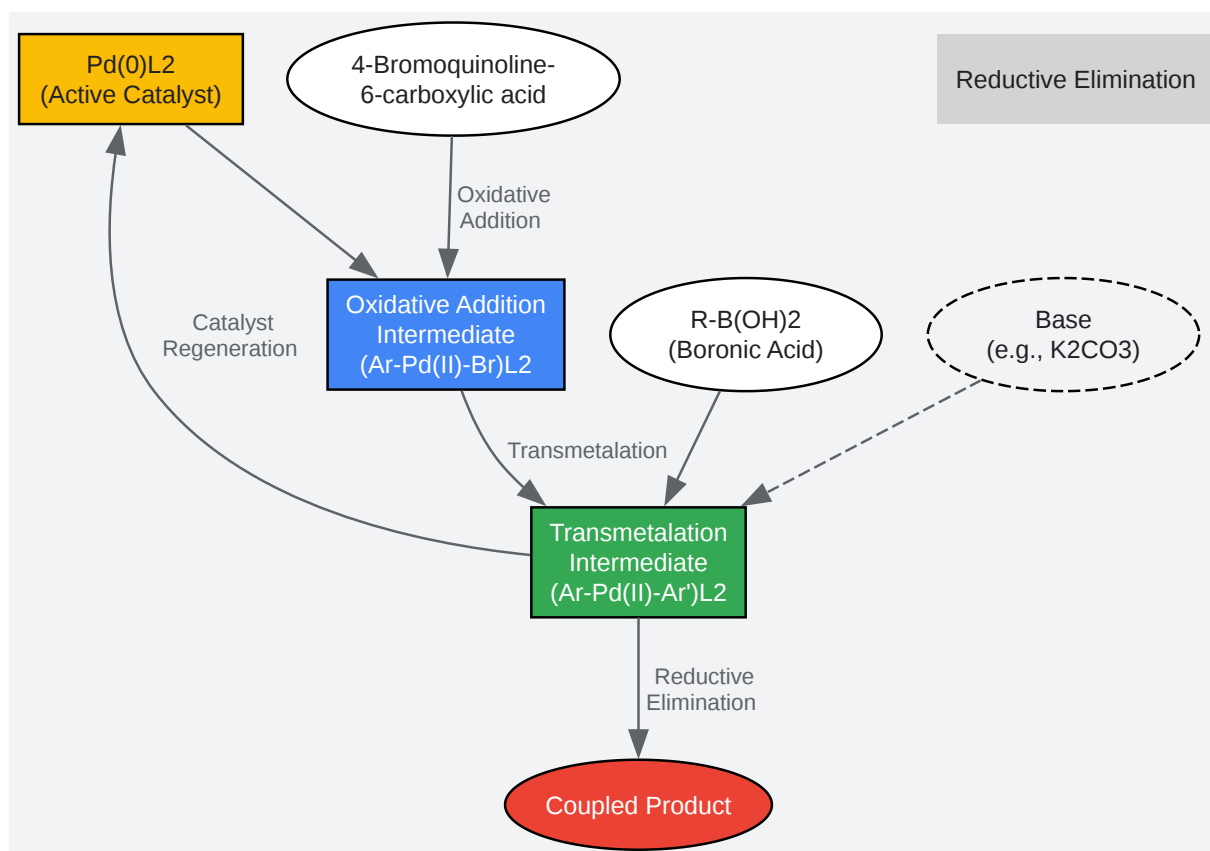
The bromine atom at the 4-position is highly susceptible to modification through transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (S_NAr).

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting the C4-bromo position with various boronic acids or esters.^{[1][2][3]} This reaction is fundamental for synthesizing biaryl and heteroaryl-substituted quinolines, which are common motifs in biologically active molecules.^{[4][5]}

General Reaction Scheme:

Diagram of Suzuki-Miyaura Catalytic Cycle:



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Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling Conditions & Yields

Entry	Boronic Acid (R-B(OH) ₂)	Catalyst (mol%)	Base	Solvent	Temp (°C)	Yield (%)
1	Phenylboronic acid	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	Dioxane/H ₂ O	100	85-95
2	4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂ (3)	CS ₂ CO ₃	DMF	110	80-92
3	Pyridine-3-boronic acid	Pd(OAc) ₂ /SPhos (2/4)	K ₃ PO ₄	Toluene/H ₂ O	100	75-88
4	Thiophene-2-boronic acid	Pd(PPh ₃) ₄ (5)	Na ₂ CO ₃	DME/H ₂ O	90	82-94

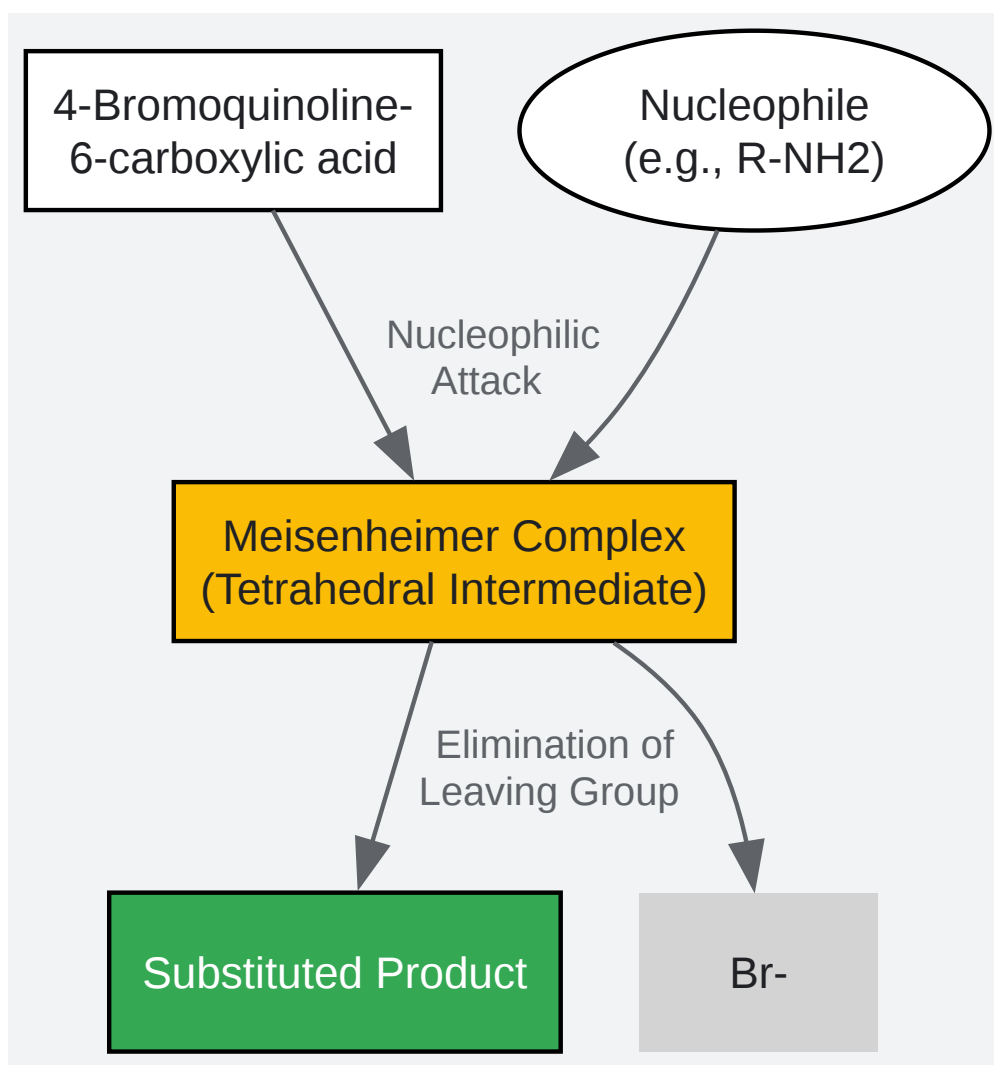
Experimental Protocol: Suzuki-Miyaura Coupling

- **Reagent Preparation:** To a flame-dried Schlenk flask, add **4-Bromoquinoline-6-carboxylic acid** (1.0 eq), the corresponding boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
- **Catalyst Addition:** Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
- **Solvent and Degassing:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.
- **Reaction:** Heat the reaction mixture to the specified temperature (e.g., 100 °C) and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
- **Work-up:** After cooling to room temperature, dilute the mixture with water and adjust the pH to ~4-5 with 1N HCl to precipitate the carboxylic acid product.
- **Purification:** Filter the precipitate, wash with water and a minimal amount of cold ether. If necessary, purify further by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic aromatic substitution, allowing for the displacement of the bromide by various nucleophiles, particularly amines.[6][7][8] This reaction is a direct route to 4-aminoquinoline derivatives, a scaffold present in numerous antimalarial drugs like chloroquine.[9][10]

Diagram of SNAAr Mechanism:



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Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAAr).

Data Presentation: SNAAr with Amines

Entry	Amine Nucleophile	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Butylamine	Neat	130	6	85-95
2	Aniline	NMP	150	12	70-80
3	Morpholine	DMSO	140	10	88-96
4	Ethylenediamine	Neat	130	6	90-98

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

- **Reaction Setup:** In a sealed tube or round-bottom flask equipped with a reflux condenser, combine **4-Bromoquinoline-6-carboxylic acid** (1.0 eq) and the amine nucleophile (3.0-5.0 eq, or as solvent if liquid).
- **Solvent:** If required, add a high-boiling polar aprotic solvent such as NMP or DMSO.
- **Reaction:** Heat the mixture to the specified temperature (e.g., 130-150 °C) with vigorous stirring for 6-12 hours. Monitor the reaction by TLC or LC-MS.
- **Work-up:** Cool the reaction mixture to room temperature. If the reaction was run neat, add a solvent like dichloromethane.
- **Purification:** Wash the organic mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

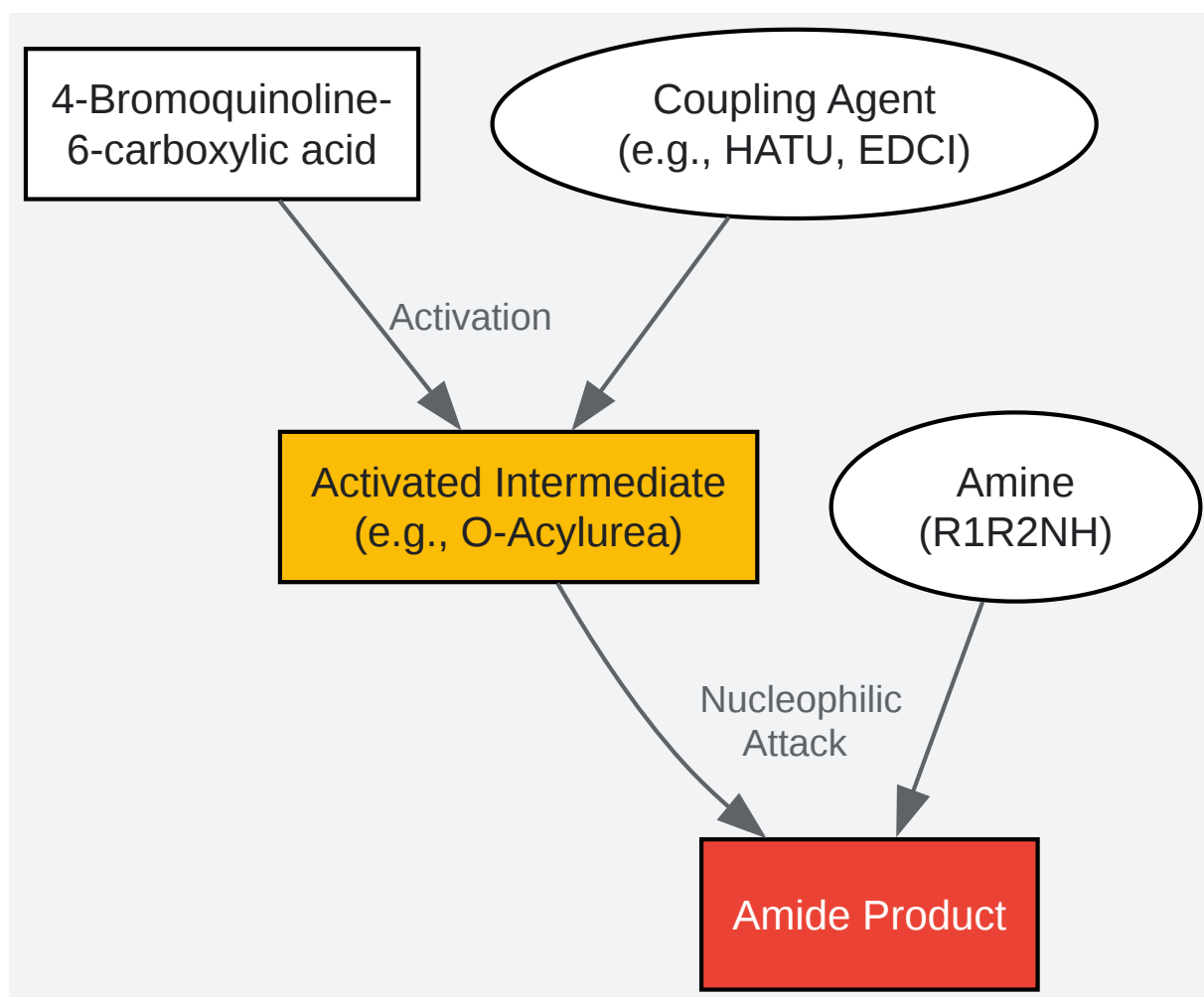
Functionalization at the C6-Position (Carboxylic Acid)

The carboxylic acid moiety is readily converted into a variety of functional groups, most commonly amides and esters, through standard nucleophilic acyl substitution reactions.^{[11][12]}

Amide Bond Formation (Amidation)

Amidation is a key transformation in drug discovery. The carboxylic acid can be activated with a coupling agent (e.g., HATU, HOBt/EDCI) and then reacted with a primary or secondary amine to form a stable amide bond.

Diagram of Amide Coupling Workflow:



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Caption: Workflow for amide bond formation using a coupling agent.

Data Presentation: Amide Coupling Conditions

Entry	Amine	Coupling Reagent	Base	Solvent	Yield (%)
1	Benzylamine	HATU	DIPEA	DMF	90-98
2	Piperidine	EDCI/HOBt	NMM	DCM	85-95
3	Glycine methyl ester	T3P	Pyridine	THF	80-90
4	Aniline	SOCl ₂ then Amine	None	Toluene	75-85

Experimental Protocol: Amide Coupling using HATU

- Initial Mixture: Dissolve **4-Bromoquinoline-6-carboxylic acid** (1.0 eq) in an anhydrous aprotic solvent like DMF.
- Reagent Addition: Add the amine (1.1 eq), followed by a hindered base such as DIPEA (2.5 eq).
- Coupling Agent: Add the coupling agent HATU (1.2 eq) portion-wise at 0 °C.
- Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by TLC or LC-MS.
- Work-up: Pour the reaction mixture into water to precipitate the product.
- Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. If necessary, purify the crude amide by column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

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